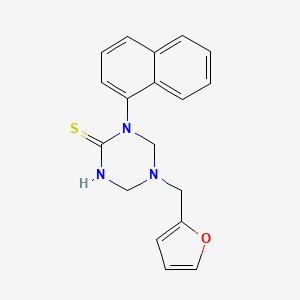
5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione is a complex organic compound characterized by its unique structure, which includes a furylmethyl group, a naphthyl group, and a triazinane-2-thione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylamine with 1-naphthyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the triazinane ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, ether as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted triazinane derivatives.
科学研究应用
5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, influencing their function.
Medicine: Explored for its therapeutic potential in treating various diseases. Its unique structure allows it to bind to specific targets in the body.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, altering their activity. The triazinane-2-thione core is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.
5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-selenone: Contains a selenium atom instead of sulfur.
5-(2-furylmethyl)-1-(1-phenyl)-1,3,5-triazinane-2-thione: Phenyl group replaces the naphthyl group.
Uniqueness
5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furylmethyl and naphthyl groups enhances its reactivity and potential for diverse applications.
属性
IUPAC Name |
5-(furan-2-ylmethyl)-1-naphthalen-1-yl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c23-18-19-12-20(11-15-7-4-10-22-15)13-21(18)17-9-3-6-14-5-1-2-8-16(14)17/h1-10H,11-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIULZQJSXHUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CO2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26664040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5794240.png)
![N-[2-(4-fluorophenyl)ethyl]morpholine-4-carboxamide](/img/structure/B5794247.png)
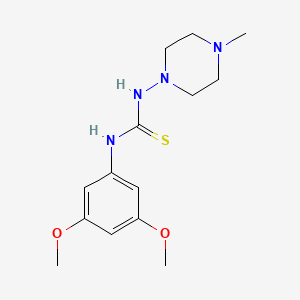
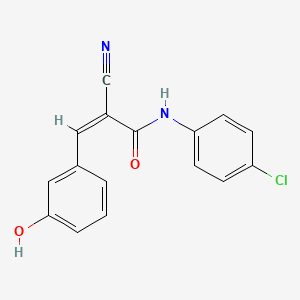
![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5794261.png)
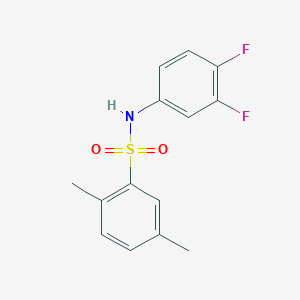
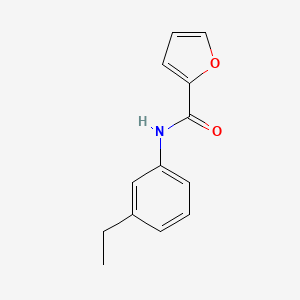
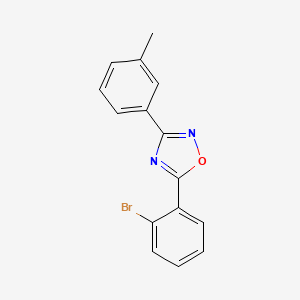
![2-fluoro-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5794281.png)
![N-[(E)-(6-methoxy-6-methylheptan-2-ylidene)amino]-2,4-dinitroaniline](/img/structure/B5794291.png)
![[4-[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl] acetate](/img/structure/B5794297.png)
![N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5794311.png)
![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5794321.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5794329.png)
